2-[(2-Chloro-5-iodopyrimidin-4-yl)thio]ethanol
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Overview
Description
2-[(2-Chloro-5-iodopyrimidin-4-yl)thio]ethanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and iodo substituent on the pyrimidine ring, along with a thioether linkage to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-5-iodopyrimidin-4-yl)thio]ethanol typically involves the reaction of 2-chloro-5-iodopyrimidine with a thiol-containing ethanol derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloro-5-iodopyrimidin-4-yl)thio]ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the thioether group.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, modified thioether derivatives.
Substitution: Amino or alkoxy-substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2-Chloro-5-iodopyrimidin-4-yl)thio]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-iodopyrimidin-4-yl)thio]ethanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and iodo substituents on the pyrimidine ring allows it to interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage provides additional sites for interaction with biological molecules, enhancing its overall activity.
Comparison with Similar Compounds
2-Chloro-5-iodopyridine: Similar in structure but lacks the thioether and ethanol groups.
2-Chloro-5-iodopyrimidine: The parent compound without the thioether and ethanol modifications.
2-Thio-containing pyrimidines: Compounds with similar thioether linkages but different substituents on the pyrimidine ring.
Uniqueness: 2-[(2-Chloro-5-iodopyrimidin-4-yl)thio]ethanol is unique due to the combination of its chloro and iodo substituents, thioether linkage, and ethanol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(2-chloro-5-iodopyrimidin-4-yl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2OS/c7-6-9-3-4(8)5(10-6)12-2-1-11/h3,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMGBDLZPYHGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SCCO)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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